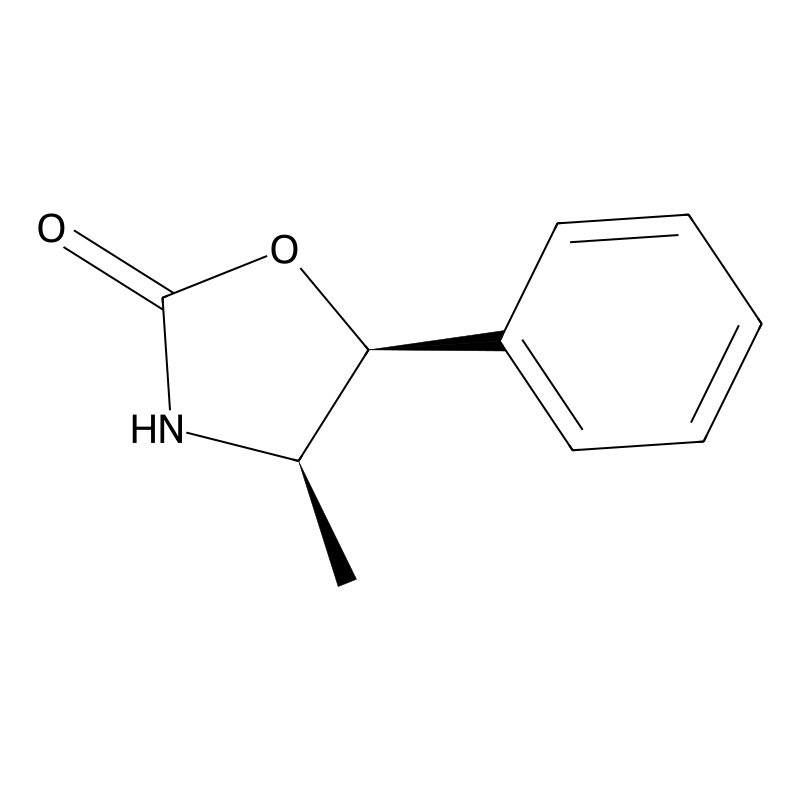

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Asymmetric Synthesis:

The chiral nature of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone makes it a potential candidate for use in asymmetric synthesis. Asymmetric synthesis refers to the creation of molecules with a specific handedness (chirality), which is crucial for many drugs and other biologically active molecules. The oxazolidinone scaffold could serve as a chiral auxiliary or catalyst in reactions, promoting the formation of one enantiomer (mirror image) over the other [].

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is a chiral compound with significant relevance in organic synthesis and medicinal chemistry. Its molecular formula is C10H11NO2, with a molecular weight of approximately 177.20 g/mol. This compound features a five-membered oxazolidinone ring, which contributes to its unique stereochemistry and reactivity. The specific configuration at the 4R and 5S positions imparts distinct properties that are exploited in various

- Condensation Reactions: It reacts with acyl halides and carboxylic acids to form amides and esters, respectively .

- Nucleophilic Additions: The oxazolidinone ring can undergo nucleophilic attack, leading to various functional group transformations.

These reactions are critical for synthesizing enantiomerically enriched compounds, particularly in pharmaceutical development.

The biological activity of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone has been explored in various contexts:

- Antimicrobial Properties: Some studies suggest potential antimicrobial effects, although specific mechanisms require further investigation.

- Chiral Recognition: Its chiral nature allows it to interact selectively with biological targets, making it useful in drug design and development .

Several methods exist for synthesizing (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone:

- From Amino Acids: Starting from naturally occurring amino acids, the compound can be synthesized through cyclization reactions.

- Chiral Pool Synthesis: Utilizing chiral building blocks allows for the construction of the oxazolidinone framework while maintaining stereochemical integrity.

- Enantioselective Catalysis: Employing catalysts that favor the formation of one enantiomer over another can yield high-purity products .

The applications of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone are diverse:

- Pharmaceuticals: It serves as a key intermediate in the synthesis of various drugs, particularly those requiring chirality.

- Research: Used extensively in academic research for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone focus on its role as a chiral auxiliary:

- Chiral Recognition Studies: Research has demonstrated its ability to differentiate between enantiomers in various chemical environments.

- Biological Interactions: Preliminary studies indicate potential interactions with biological macromolecules, suggesting avenues for further exploration in drug development .

Several compounds share structural features with (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone | Enantiomeric counterpart | Different stereochemistry affects reactivity |

| (4R,5R)-4-Methyl-5-phenyloxazolidinone | Similar oxazolidinone structure | Lacks the chiral discrimination of the target compound |

| 2-Oxazolidinone | Simplified structure without methyl/phenyl groups | Less complex; serves as a basic scaffold |

The uniqueness of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone lies in its specific stereochemistry and its effectiveness as a chiral auxiliary in asymmetric synthesis. Its ability to facilitate enantioselective reactions makes it invaluable in the field of medicinal chemistry compared to its structural analogs.

Nomenclature and Structural Information

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone belongs to the class of oxazolidinones, five-membered heterocyclic compounds containing both nitrogen and oxygen in the ring structure. The compound features specific stereochemistry at positions 4 and 5, which is crucial for its function as a chiral auxiliary in asymmetric synthesis. The molecule consists of an oxazolidinone ring with a methyl substituent at the 4-position and a phenyl group at the 5-position, with defined R and S configurations respectively.

This compound has numerous synonyms in scientific literature, including (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone, 2-Oxazolidinone, 4-methyl-5-phenyl-, (4R,5S)-, and (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one. The various naming conventions reflect its importance and widespread use in different chemical contexts.

Physical and Chemical Properties

The physical and chemical properties of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone are summarized in Table 1. These properties influence its handling, storage, and application in various chemical transformations.

Table 1: Physical and Chemical Properties of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

The chiral nature of this compound is reflected in its positive optical rotation, indicated by the "(+)" designation in its name. This property is essential for its applications in asymmetric synthesis.